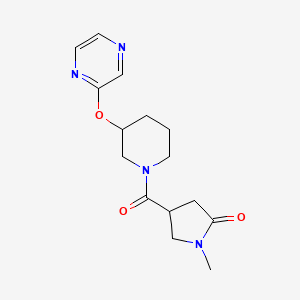

1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” is a complex organic compound. It contains a pyrrolidin-2-one ring, which is a five-membered lactam structure with a nitrogen atom . This structure is attached to a piperidine ring through a carbonyl group. The piperidine ring is further connected to a pyrazine ring via an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrrolidin-2-one ring contributes to the stereochemistry of the molecule . The presence of the piperidine and pyrazine rings further adds to the complexity of the structure .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Anticancer Activity

A study by Hadiyal et al. (2020) highlights the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, showcasing an efficient one-pot procedure that may be related to the synthesis or functionalization of compounds like 1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one. These synthesized compounds demonstrated potent anticancer activity against a variety of human cancer cell lines, emphasizing the relevance of such compounds in medicinal chemistry and cancer research (Hadiyal et al., 2020).

Tautomerism in Aza Heterocycles

Gubaidullin et al. (2014) investigated the tautomerism of aza heterocycles, revealing insights into the stability and transformation products of similar heterocyclic compounds in crystal and solution. This research provides a foundational understanding of the chemical behavior of pyrazin-2-yloxy piperidine derivatives, which is crucial for their application in drug design and synthesis (Gubaidullin et al., 2014).

Synthesis Methods for Heterocyclic Compounds

Smaliy et al. (2011) proposed a novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a compound structurally related to the target molecule. This research offers alternative approaches to synthesizing complex heterocyclic structures, which are critical in developing new pharmaceuticals and materials (Smaliy et al., 2011).

Nitrogen-Containing Heterocyclic Compounds

Higasio and Shoji (2001) discussed the importance of nitrogen-containing heterocyclic compounds, including pyrroles, pyridines, and pyrazines, in pharmaceuticals and agrochemicals. This study underscores the significance of compounds like this compound in various applications due to their high biological activities (Higasio & Shoji, 2001).

Supramolecular Synthons in Crystal Engineering

Vishweshwar et al. (2002) analyzed the crystal structures of pyrazinecarboxylic acids to examine the occurrence of supramolecular synthons, highlighting the importance of molecular interactions in crystal engineering. This research is relevant to understanding how compounds like this compound can form stable crystal structures, which is crucial for their use in material sciences and drug formulation (Vishweshwar et al., 2002).

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities. Given the anti-tubercular activity of similar compounds , “1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” could also be a potential candidate for drug development. Further studies could also focus on optimizing its synthesis process and exploring its reactivity with various reagents.

Propriétés

IUPAC Name |

1-methyl-4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-18-9-11(7-14(18)20)15(21)19-6-2-3-12(10-19)22-13-8-16-4-5-17-13/h4-5,8,11-12H,2-3,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEASELGWAUQJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide](/img/structure/B2840770.png)

![1-[2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2840772.png)

![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2840774.png)

![Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2840780.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2840783.png)

![(4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2840784.png)

![3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2840785.png)

![(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2840788.png)

![3-chloro-N-(naphtho[2,1-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2840790.png)

![[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B2840792.png)

![5-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene-4-carbonitrile](/img/structure/B2840793.png)